AZD 5582 dihydrochloride, with the Chemical Abstracts Service number 1883545-51-4, is a dimeric Smac mimetic that functions as a potent inhibitor of apoptosis inhibitors, specifically targeting X-linked inhibitor of apoptosis protein and cellular inhibitor of apoptosis proteins. This compound is notable for its ability to induce apoptosis in cancer cells by disrupting the protective mechanisms these proteins provide against programmed cell death .
AZD 5582 dihydrochloride is classified as a small molecule therapeutic agent and is primarily sourced from pharmaceutical research and development entities, notably AstraZeneca. Its primary application lies within oncology, where it is being investigated for its potential to treat various cancers by promoting apoptotic pathways .
The synthesis of AZD 5582 dihydrochloride involves several key steps that leverage advanced organic chemistry techniques. The compound's synthesis has been optimized for efficiency and scalability. While specific proprietary methods may not be publicly disclosed, the general approach includes:
The detailed synthetic route remains proprietary but reflects common practices in pharmaceutical chemistry aimed at optimizing yield and purity.
AZD 5582 dihydrochloride primarily engages in biochemical reactions that involve binding to specific protein domains:
These interactions highlight the compound's role in modulating apoptotic pathways crucial for cancer treatment.
The mechanism by which AZD 5582 dihydrochloride exerts its effects involves several key processes:
This multifaceted mechanism underscores its potential as a therapeutic agent in oncology.
AZD 5582 dihydrochloride exhibits several notable physical and chemical properties:
These properties are critical for laboratory applications and therapeutic formulations.
AZD 5582 dihydrochloride is primarily utilized in scientific research focused on:
These applications highlight the compound's relevance in advancing cancer treatment strategies.
AZD 5582 dihydrochloride (chemical name: 3,3'-[2,4-Hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-L-prolinamide dihydrochloride) is a synthetic small molecule classified pharmacologically as a dimeric Smac mimetic and potent inhibitor of apoptosis proteins (IAP) antagonist. Its molecular formula is C₅₈H₇₈N₈O₈·2HCl, with a molecular weight of 1,088.21 g/mol [1] [5]. The compound exhibits ≥97% purity (HPLC) and demonstrates aqueous solubility up to 100 mM in water and DMSO [1] [2]. AZD 5582 specifically targets three key IAP family members with nanomolar affinity:
Table 1: IAP Inhibition Profile of AZD 5582
Target Protein | BIR Domain Binding | IC₅₀ (nM) | Biological Consequence |
---|---|---|---|
XIAP | BIR3 | 15 | Caspase-9 release |
cIAP1 | BIR3 | 15 | Proteasomal degradation |
cIAP2 | BIR3 | 21 | Proteasomal degradation |
Data compiled from biochemical and cellular assays [1] [4] [9].
Pharmacologically, it belongs to the class of pro-apoptotic anticancer agents that overcome evasion of programmed cell death in malignancies. Its primary mechanism involves competitive disruption of IAP-caspase interactions and induction of cIAP1/2 degradation, thereby restoring apoptosis in cancer cells [1] [6].
The development of AZD 5582 emerged from efforts to target the apoptosis resistance machinery in cancer. IAPs, overexpressed in numerous malignancies (e.g., pancreatic, breast, and lung cancers), contribute to therapy resistance by suppressing caspase activity and promoting cell survival [6] [9]. Early monovalent Smac mimetics showed limited efficacy due to:
The dimeric design strategy was pioneered to mimic the natural dimeric structure of Smac/DIABLO, which exhibits higher affinity for IAPs than monomeric forms. AZD 5582 was developed by AstraZeneca and first reported by Hennessy et al. (2013) as a clinical candidate optimized for:
This development represented a paradigm shift in IAP antagonist design, transitioning from tool compounds to clinically viable agents capable of systemic latency reversal in HIV/SIV reservoirs and tumor regression in solid cancers [3] [9].
The molecular architecture of AZD 5582 incorporates three innovative elements that enhance its IAP-targeting efficacy:
Table 2: Structural Components and Functional Rationale
Structural Component | Chemical Features | Functional Role |
---|---|---|
N-terminal alanine mimetics | (S)-N-methylalanine and (S)-2-cyclohexylglycine residues | Mimics AVPI tetrapeptide of Smac; binds BIR3 domains |
Divalent scaffolding | Symmetric dimerization of pharmacophores | Enhances avidity to IAPs; mimics native Smac dimer |
Bis-indane spacers | Rigid (1S,2R)-2,3-dihydro-1H-indene linkers | Optimizes distance between pharmacophores |
Hexadiyne bridge | Central 2,4-hexadiyne moiety (-CC-CC-) | Provides metabolic stability and conformational rigidity |
Structural Innovations Explained:
Table 3: Structure-Activity Relationship Highlights
Structural Modification | Impact on Pharmacological Properties |
---|---|
Dimerization (vs. monomer) | 100-fold ↑ in apoptosis induction (MDA-MB-231 cells) |
Hexadiyne linker (vs. alkyl chain) | 5-fold ↑ plasma stability; ↓ oxidative metabolism |
(S)-2-cyclohexylglycine | 3-fold ↑ binding affinity to XIAP BIR3 |
This sophisticated design enables AZD 5582 to achieve picomolar cellular potency (GI₅₀ = 0.06 nM in MDA-MB-231 cells) and systemic latency reversal activity in vivo, distinguishing it from earlier IAP antagonists [1] [9] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: